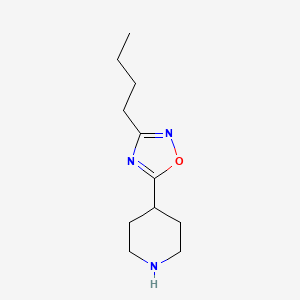

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a piperidine ring, and a butyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and functional materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Overview : The 1,2,4-oxadiazole scaffold has been recognized for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines.

Case Studies :

- Synthesis and Evaluation : Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds incorporating the oxadiazole moiety have been synthesized and evaluated for their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives achieved IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanism of Action : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced biological activity .

Anticonvulsant Properties

Overview : Recent investigations into the anticonvulsant effects of oxadiazole derivatives have shown promise for developing new treatments for epilepsy.

Case Studies :

- Pharmacological Screening : In preclinical models, certain oxadiazole derivatives were tested for their anticonvulsant activity through various assays. The results indicated that some compounds exhibited significant protective effects against induced seizures, suggesting a potential therapeutic role in managing epilepsy .

Analgesic and Anti-inflammatory Activities

Overview : Compounds based on the 1,2,4-oxadiazole structure have also been explored for their analgesic and anti-inflammatory properties.

Case Studies :

- In Vivo Studies : Specific derivatives have been evaluated in animal models for their ability to alleviate pain and reduce inflammation. For example, certain piperidinyl-substituted oxadiazoles demonstrated significant analgesic effects in formalin-induced pain models and reduced edema in carrageenan-induced inflammation models .

Phosphodiesterase Inhibition

Overview : The inhibition of phosphodiesterases (PDEs) is a critical target in treating various diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Case Studies :

- Structure-Activity Relationship (SAR) : Research has identified that 3-butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole acts as a potent inhibitor of PDE4B2. The compound's ability to modulate cyclic nucleotide levels suggests its potential application in respiratory diseases .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Butyl-5-(piperidin-4-yl)-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring configuration.

3-Butyl-5-(piperidin-4-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

3-Butyl-5-(piperidin-4-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring and the piperidine ring allows for versatile interactions with various targets, making it a valuable compound for diverse applications in research and industry.

Actividad Biológica

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The presence of the piperidine ring and the oxadiazole moiety contributes to its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HCCLM3 (hepatocellular carcinoma)

- PANC-1 (pancreatic adenocarcinoma)

The IC50 values for these compounds range from sub-micromolar to micromolar concentrations, indicating their potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 - 2.41 | Tamoxifen (10.38) |

| HCCLM3 | 3.1 | Sorafenib |

| PANC-1 | 15.63 | Tamoxifen |

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of p53 expression levels.

- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly inhibit tumor growth in animal models, showcasing their potential as therapeutic agents for cancer treatment .

- Targeting Mitochondrial Homeostasis : Some derivatives act as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial function and apoptosis .

Antiviral Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for antiviral activity against various viruses:

- Influenza Virus (H1N1)

- Herpes Simplex Virus (HSV-1)

- Coxsackievirus B3

The most promising compounds exhibited low IC50 values in the nanomolar range, indicating strong antiviral potential .

Study 1: Cytotoxicity Evaluation

A comprehensive cytotoxicity assay was conducted on various cancer cell lines to determine the safety and efficacy of synthesized oxadiazole derivatives. The results indicated that while some compounds showed high cytotoxicity (CC50 values as low as 10 µM), others demonstrated favorable safety profiles with significantly higher CC50 values .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the interaction between the oxadiazole derivatives and specific protein targets is crucial for their biological activity. The binding affinity was evaluated using crystal structures of target proteins, demonstrating effective interactions that correlate with observed biological effects .

Study 3: In Vivo Efficacy

In vivo studies using xenograft models of human cancers showed that certain derivatives not only inhibited tumor growth but also had a superior safety profile compared to existing treatments like sorafenib. This highlights the potential for clinical applications of these compounds in cancer therapy .

Propiedades

IUPAC Name |

3-butyl-5-piperidin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-3-4-10-13-11(15-14-10)9-5-7-12-8-6-9/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKIZEWZYKSGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.